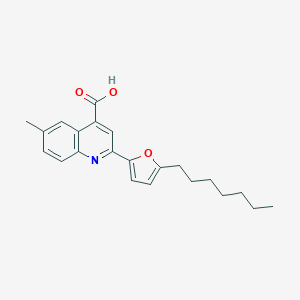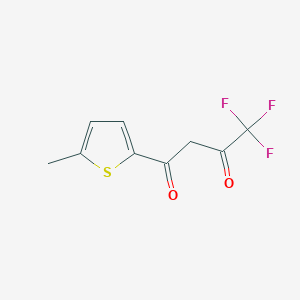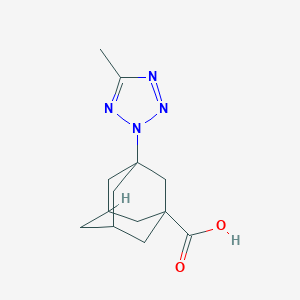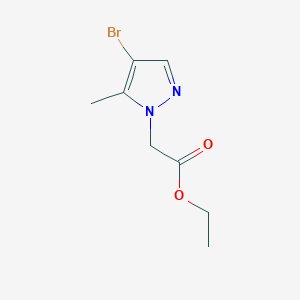![molecular formula C12H7Cl3O3 B454960 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-07-6](/img/structure/B454960.png)
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde” is a chemical compound with the CAS Number: 438220-07-6 . It has a molecular weight of 305.54 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H7Cl3O3 . The InChI code is 1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 305.54 . The InChI code is 1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 .Aplicaciones Científicas De Investigación
Synthesis and Production
- 5-Hydroxymethyl-2-furaldehyde (HMF), closely related to the requested compound, can be produced from d-fructose dehydrated using dimethylsulphoxide (DMSO) at high efficiency. This process yields HMF with high purity, indicating potential for synthesizing similar furan derivatives (Musau & Munavu, 1987).
Chemical Synthesis and Natural Product Development
- The synthesis of natural furan derivatives, including 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde, has been explored through various synthetic approaches, highlighting the versatility of furan compounds in organic synthesis and natural product development (Quiroz-Florentino et al., 2011).
Role in Heterocyclic Chemistry
- Furan derivatives like 5-Hydroxymethyl-2-furaldehyde play a significant role in the chemistry of five-membered heterocycles, which are key structures in many biologically active and industrially relevant compounds (Aizawa, 2001).
Applications in Chromatography and Food Analysis
- 5-Hydroxymethyl-2-furaldehyde has been used in high-performance liquid chromatography for the analysis of honey, demonstrating its utility in analytical chemistry and food quality assessment (Nozal et al., 2001).
Catalytic Reactions and Material Science
- 5-Hydroxymethyl-2-furaldehyde's involvement in catalytic reactions, such as its hydrogenation to bis(hydroxymethyl)furans using zirconia-supported ruthenium catalysts, underscores its relevance in material science and catalysis research (Han et al., 2016).
Photocatalytic Reactions
- The compound has been used in photocatalytic selective oxidation reactions, showing its potential in green chemistry applications (Yurdakal et al., 2013).
Propiedades
IUPAC Name |
5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHNOWHPQXEGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B454886.png)
![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/structure/B454887.png)
![3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454888.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B454890.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)
![Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B454892.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454893.png)
![Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B454894.png)

![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)